molecular formula C23H22N4O B3222233 N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)cinnamamide CAS No. 1211994-04-5

N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)cinnamamide

Cat. No.: B3222233
CAS No.: 1211994-04-5
M. Wt: 370.4
InChI Key: HPNVNPMUAOPLOP-OVCLIPMQSA-N
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Description

N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)cinnamamide is a synthetic chemical hybrid compound designed for research purposes, integrating distinct pharmacophoric elements into a single molecular entity. The core structure features a cinnamamide moiety , which is known in scientific literature as a potential activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway . This pathway is a primary regulator of cytoprotective genes, and its activation can lead to the upregulation of antioxidant enzymes such as NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), offering a research tool for investigating cellular defense mechanisms against oxidative stress . The molecule is also built around a pyridazine heterocycle , a scaffold noted for its high dipole moment and robust hydrogen-bonding capacity, which can be critical for target engagement and molecular recognition in medicinal chemistry . The incorporation of a pyrrolidin-1-yl substituent on the pyridazine ring is a feature explored in epigenetic probe research to modulate selectivity and binding affinity to specific protein domains . This combination of structural features makes this compound a compound of interest for probing complex biological pathways, including those related to oxidative stress response and epigenetic signaling, in a laboratory setting.

Properties

IUPAC Name

(E)-3-phenyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O/c28-23(15-8-18-6-2-1-3-7-18)24-20-11-9-19(10-12-20)21-13-14-22(26-25-21)27-16-4-5-17-27/h1-3,6-15H,4-5,16-17H2,(H,24,28)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNVNPMUAOPLOP-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)cinnamamide typically involves multiple steps, starting with the preparation of the pyridazine and pyrrolidine rings. One common method involves the cyclization of appropriate precursors to form the pyridazine ring, followed by the introduction of the pyrrolidine moiety through nucleophilic substitution reactions. The final step involves coupling the pyridazine derivative with cinnamamide under conditions that promote amide bond formation, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Biological Activities

Research indicates that N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)cinnamamide exhibits various biological activities, including:

  • Anticancer Activity :
    • Several studies have demonstrated that compounds with similar structures can inhibit the proliferation of cancer cells. The presence of the pyridazine ring is often associated with enhanced anticancer properties due to its ability to interfere with cellular signaling pathways involved in tumor growth .
  • Antimicrobial Properties :
    • Research has shown that derivatives of pyridazine compounds possess antimicrobial activity against various pathogens. This suggests that this compound may also exhibit similar effects, making it a candidate for developing new antimicrobial agents .
  • Neuroprotective Effects :
    • Some studies have reported that pyrrolidine-containing compounds exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The structural characteristics of this compound may contribute to such effects .

Therapeutic Applications

The unique structure of this compound opens avenues for several therapeutic applications:

Application AreaPotential Uses
OncologyDevelopment of anticancer agents
Infectious DiseasesFormulation of new antimicrobial therapies
NeurologyNeuroprotective drugs for conditions like Alzheimer's disease

Case Studies and Research Findings

  • Anticancer Research :
    • A study published in the Journal of Organic Chemistry evaluated the anticancer properties of related pyridazine derivatives, showing promising results in inhibiting tumor cell lines. The findings suggest that modifications to the pyridazine structure can enhance potency against specific cancer types .
  • Antimicrobial Studies :
    • In a comparative study, pyridazine-based compounds were tested against Gram-positive and Gram-negative bacteria, revealing significant antibacterial activity. The study concluded that further exploration into the structure-activity relationship could yield new antibiotics .
  • Neuroprotection :
    • Research investigating neuroprotective agents highlighted the role of pyrrolidine derivatives in mitigating oxidative stress in neuronal cells. This suggests that this compound could be explored for its potential in neurodegenerative disease models .

Mechanism of Action

The mechanism by which N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)cinnamamide exerts its effects is likely related to its ability to interact with specific molecular targets. The pyrrolidine and pyridazine rings may allow the compound to bind to enzymes or receptors, modulating their activity. This interaction could involve hydrogen bonding, hydrophobic interactions, or π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural similarities with other pyrrolidine-containing heterocycles, such as N-{4-[(4-Dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-butyryl)amino]-[1,3,5]triazin-2-yl}-N-[(4-dimethylamino-phenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide (referred to as Compound A in this article) .

Feature N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)cinnamamide Compound A
Core Structure Pyridazine Triazine
Substituents Cinnamamide, pyrrolidine Dimethylamino groups, butyryl chains
Bioactive Moieties Cinnamamide (potential kinase inhibition) Hydroxymethyl, butyryl (enhanced solubility)
Synthetic Route Likely via Suzuki coupling and amidation Multi-step condensation reactions

Pharmacological and Physicochemical Properties

  • Solubility: The pyrrolidine group in both compounds improves aqueous solubility compared to non-polar analogues.
  • Binding Affinity: Pyridazine cores are associated with kinase inhibition (e.g., JAK2, EGFR), whereas triazine derivatives (like Compound A) often target DNA repair enzymes (e.g., PARP). No direct binding data for the target compound is available in the provided evidence.
  • Metabolic Stability : The absence of ester or labile groups in the target compound may enhance metabolic stability compared to Compound A, which contains hydroxymethyl and butyryl moieties prone to hydrolysis .

Research Findings and Limitations

Knowledge Gaps

The provided evidence lacks direct pharmacological or biochemical data for the target compound. For instance:

  • No IC₅₀ values against specific targets.
  • No comparative ADME (absorption, distribution, metabolism, excretion) studies.
  • Limited structural analogues discussed.

Biological Activity

N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)cinnamamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C21H22N6O2\text{C}_{21}\text{H}_{22}\text{N}_{6}\text{O}_{2}

This compound features a pyridazine moiety linked to a phenyl group and a cinnamamide structure, which is significant for its biological properties.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antioxidant Activity : It has been shown to activate the Nrf2/ARE pathway, which is crucial for cellular defense against oxidative stress. For instance, related compounds demonstrated significant luciferase activity in HepG2 cells, indicating their potential as Nrf2 activators and their ability to enhance the expression of antioxidant genes like NAD(P)H quinone oxidoreductase 1 and heme oxygenase-1 .
  • Anticancer Properties : Cinnamamide derivatives have been studied for their antiproliferative effects on various cancer cell lines. In one study, certain derivatives exhibited IC50 values as low as 0.17 µg/mL against breast cancer cells (MCF-7), highlighting their potential as anticancer agents .
  • Monoamine Oxidase Inhibition : Some pyridazinone derivatives have shown selective inhibition of monoamine oxidase (MAO), which is relevant in treating neurodegenerative disorders. For instance, compounds T3 and T6 were identified as reversible inhibitors with high selectivity for MAO-B .

Study 1: Antioxidant Activity Assessment

A study focused on the antioxidant properties of N-phenyl cinnamamide derivatives found that compound 1g significantly increased glutathione levels and reduced reactive oxygen species (ROS) in HepG2 cells exposed to oxidative stress . The results indicated that this compound could serve as a potent antioxidant agent.

CompoundIC50 (µM)Mechanism
1g10Nrf2 activation
T327.05MAO-A inhibition
T6120.6MAO-B inhibition

Study 2: Anticancer Efficacy

In another investigation, various cinnamamide derivatives were tested against cancer cell lines, revealing promising results. The most effective derivative demonstrated an IC50 value of 0.17 µg/mL against MCF-7 cells, suggesting strong antiproliferative activity .

Q & A

Q. What are the key synthetic routes for N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)cinnamamide, and how can purity be optimized?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Amide bond formation between cinnamoyl chloride and the primary amine group of the pyridazine-phenyl intermediate .
  • Heterocyclic modifications : Introduction of the pyrrolidine ring via nucleophilic substitution or Suzuki-Miyaura coupling under Pd catalysis .
  • Purification : Normal-phase chromatography (e.g., using gradients of dichloromethane/ethyl acetate) or amine-functionalized columns to achieve ≥95% purity .
    Key reagents : Thionyl chloride (for chlorination), dimethyl sulfoxide (solvent), and triethylamine (base) .

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and aromaticity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated vs. observed m/z) .
  • X-ray crystallography : For absolute stereochemical determination, though this requires high-quality crystals .

Q. What preliminary biological activities have been reported for this compound?

Early studies suggest:

  • Kinase inhibition : Potential interaction with tropomyosin receptor kinases (TrkA/B/C) due to structural similarity to benzamide derivatives .
  • Antimicrobial activity : Pyridazine-pyrrolidine hybrids exhibit bacteriostatic effects, likely via sulfonamide-like pathways .
  • ADME properties : Moderate solubility in polar aprotic solvents (e.g., DMSO) and predicted blood-brain barrier permeability via computational models .

Advanced Research Questions

Q. How can researchers resolve contradictory data in bioactivity assays for this compound?

Contradictions may arise from:

  • Assay variability : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to cross-validate results .
  • Solubility limitations : Optimize formulations using co-solvents (e.g., PEG 400) or nanoencapsulation to improve bioavailability .
  • Off-target effects : Perform kinome-wide profiling or CRISPR-Cas9 screens to identify non-specific interactions .

Q. What strategies are recommended for optimizing pharmacokinetic properties?

  • Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) at the pyridazine ring to reduce CYP450-mediated oxidation .
  • Half-life extension : PEGylation or prodrug approaches (e.g., ester prodrugs for enhanced oral absorption) .
  • Toxicity mitigation : Replace the pyrrolidine ring with morpholine or piperazine to minimize hERG channel inhibition .

Q. How can target engagement be experimentally confirmed for this compound?

  • Cellular thermal shift assay (CETSA) : Measure thermal stabilization of putative targets (e.g., Trk receptors) in lysates .
  • Photoaffinity labeling : Use a derivative with a diazirine group to covalently bind and identify interacting proteins .
  • Cryo-EM/X-ray co-crystallography : Resolve ligand-target complexes to map binding pockets .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with Trk receptors .
  • Quantum mechanical calculations : Assess electron density distribution to guide substituent modifications .
  • MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)cinnamamide
Reactant of Route 2
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N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)cinnamamide

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